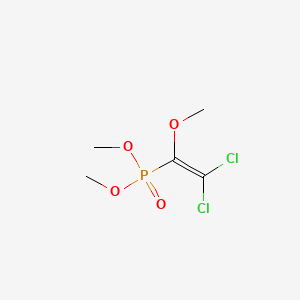
Terephthaloylbis(1-aziridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthaloylbis(1-aziridine) is a compound featuring two aziridine rings attached to a terephthaloyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terephthaloylbis(1-aziridine) typically involves the reaction of terephthaloyl chloride with aziridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Terephthaloyl chloride} + 2 \text{Aziridine} \rightarrow \text{Terephthaloylbis(1-aziridine)} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of Terephthaloylbis(1-aziridine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Terephthaloylbis(1-aziridine) undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in the presence of a base and under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine nucleophile would result in the formation of a diamine derivative.
Applications De Recherche Scientifique
Terephthaloylbis(1-aziridine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Terephthaloylbis(1-aziridine) involves the ring-opening of the aziridine moieties, which can then react with various biological targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can affect biological pathways. This reactivity is the basis for its potential use in anticancer therapies, where it can interact with DNA and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Aziridine-1-carbaldehyde Oximes: These compounds also contain aziridine rings and are known for their cytotoxic activity.
Aziridine Alkaloids: Naturally occurring compounds with aziridine rings that have demonstrated pharmacological activity.
Propriétés
Numéro CAS |
2798-17-6 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
[4-(aziridine-1-carbonyl)phenyl]-(aziridin-1-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c15-11(13-5-6-13)9-1-2-10(4-3-9)12(16)14-7-8-14/h1-4H,5-8H2 |
Clé InChI |
SGJASIVTRHOIFX-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)C2=CC=C(C=C2)C(=O)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)


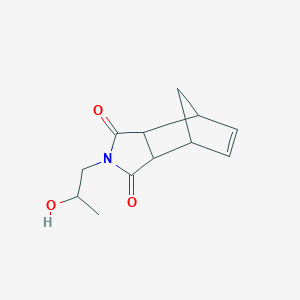
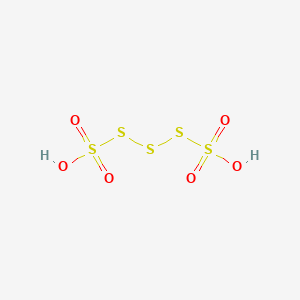

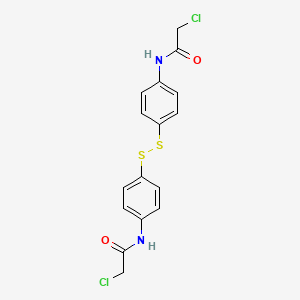
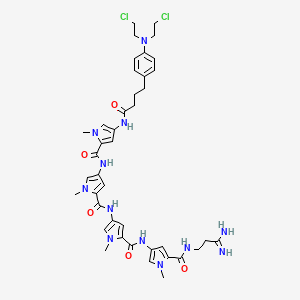
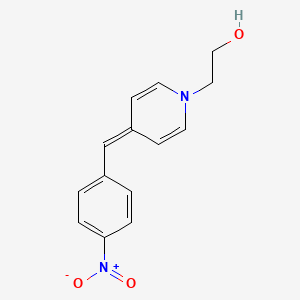
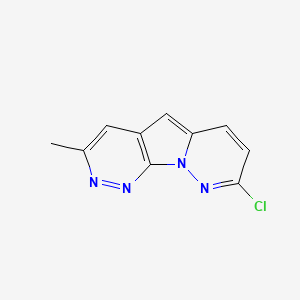

![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
